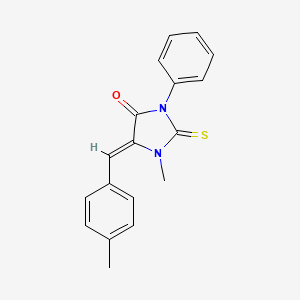![molecular formula C18H22N2O B5856533 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of phenethylamine derivatives and has been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has also been found to modulate the activity of the glutamate system, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has also been found to modulate the activity of the glutamate system, which is involved in the regulation of synaptic plasticity and memory formation.
实验室实验的优点和局限性
One of the advantages of using 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results in experiments. However, one of the limitations of using 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its potential toxicity. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been found to have neurotoxic effects at high doses, and caution should be taken when using it in experiments.
未来方向
There are several future directions for the study of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of traumatic brain injury. Moreover, further research is needed to fully understand the mechanism of action of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol and its effects on the glutamate system.
合成方法
The synthesis of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methylphenylpiperazine with 4-chloromethylphenol in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol in its pure form. This synthesis method has been optimized to yield high purity and high yield of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol.
科学研究应用
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Moreover, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been found to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.
属性
IUPAC Name |
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-4-2-3-5-18(15)20-12-10-19(11-13-20)14-16-6-8-17(21)9-7-16/h2-9,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIUROLZZGKCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257148 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)

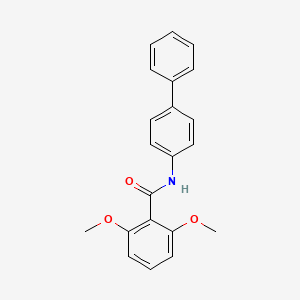
![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
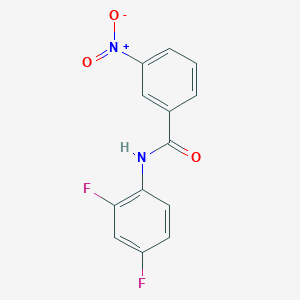
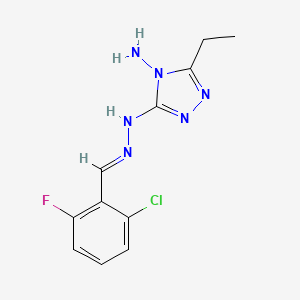
![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)
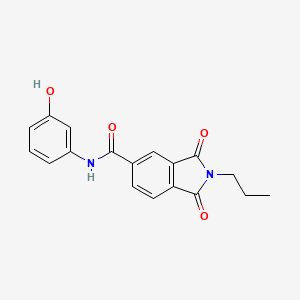
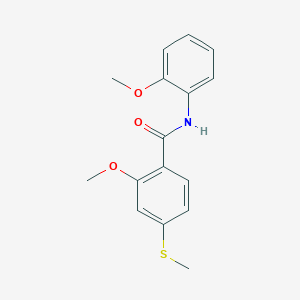
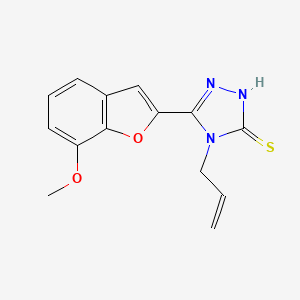
![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)
